molecular formula C13H16F3N3O4 B14708932 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline CAS No. 23106-20-9

2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline

Cat. No.: B14708932
CAS No.: 23106-20-9
M. Wt: 335.28 g/mol
InChI Key: HVEVBIXFNBWEFW-UHFFFAOYSA-N
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Description

2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₃H₁₆F₃N₃O₄. It is known for its distinctive chemical structure, which includes nitro groups, propyl groups, and a trifluoromethyl group attached to an aniline ring. This compound is of interest due to its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline typically involves the nitration of a precursor compound followed by the introduction of propyl groups. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular processes and biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

23106-20-9

Molecular Formula

C13H16F3N3O4

Molecular Weight

335.28 g/mol

IUPAC Name

2,4-dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline

InChI

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(13(14,15)16)7-9(18(20)21)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3

InChI Key

HVEVBIXFNBWEFW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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